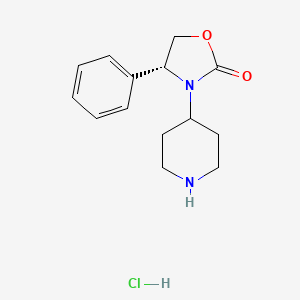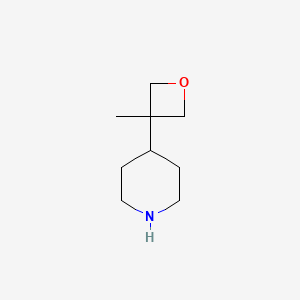
4-(3-Methyloxetan-3-YL)piperidine
概要
説明
4-(3-Methyloxetan-3-YL)piperidine is a compound that features a piperidine ring substituted with a 3-methyloxetane group. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms, commonly found in many natural and synthetic compounds . Oxetane, on the other hand, is a four-membered ring containing one oxygen atom, known for its strained ring structure and reactivity . The combination of these two moieties in this compound makes it an interesting compound for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxetan-3-YL)piperidine can be achieved through several synthetic routes. One common method involves the formation of the piperidine ring through a domino process that includes Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions . The oxetane ring can be introduced via intramolecular cyclization, such as epoxide ring opening followed by ring closing .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
4-(3-Methyloxetan-3-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield piperidinones, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学的研究の応用
4-(3-Methyloxetan-3-YL)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Methyloxetan-3-YL)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound may also induce apoptosis through caspase-dependent pathways .
類似化合物との比較
4-(3-Methyloxetan-3-YL)piperidine can be compared with other similar compounds, such as:
Piperine: A naturally occurring piperidine derivative with known biological activities.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Matrine: A piperidine-containing compound with medicinal properties.
The uniqueness of this compound lies in its combination of the piperidine and oxetane moieties, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-(3-methyloxetan-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYGWCEDFQCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
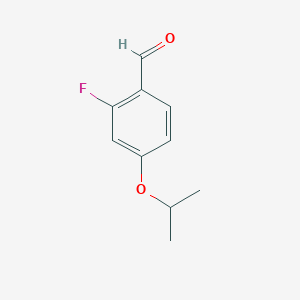

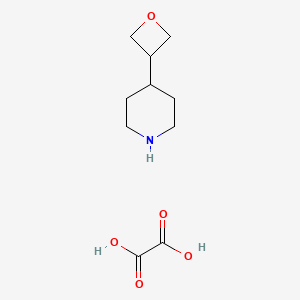
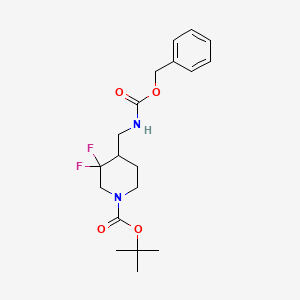

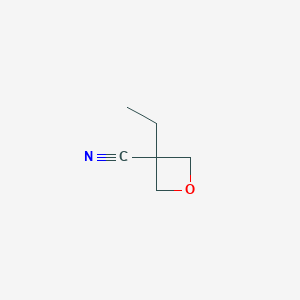
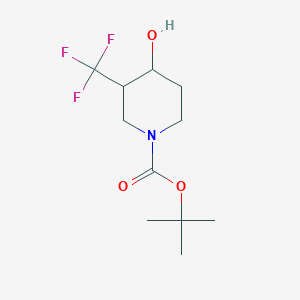
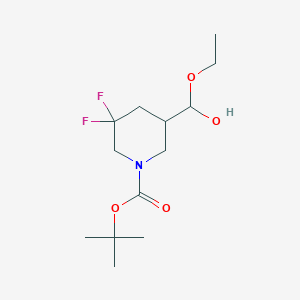

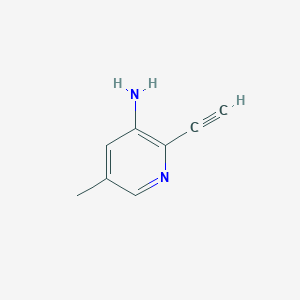
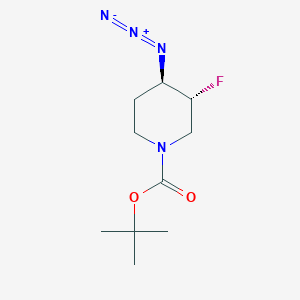
![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)
